molecular formula C9H9N3O B576704 2-(5-amino-1H-pyrazol-3-yl)phenol CAS No. 10523-64-5

2-(5-amino-1H-pyrazol-3-yl)phenol

Cat. No.: B576704
CAS No.: 10523-64-5
M. Wt: 175.191
InChI Key: HLMXSPIEINFSGP-VOTSOKGWSA-N
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Description

2-(5-Amino-1H-pyrazol-3-yl)phenol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, primarily due to its structural similarity to privileged aminopyrazole motifs. Compounds based on the aminopyrazole framework are extensively investigated for their multifaceted biological activities and their utility as key intermediates in organic synthesis. In pharmaceutical research, 5-aminopyrazoles are recognized as versatile pharmacophores capable of interacting with a range of biological targets. These scaffolds are frequently explored in the development of anti-inflammatory agents, with some derivatives demonstrated to reduce prostaglandin E2 (PGE2) levels and inhibit cyclooxygenase (COX) enzymatic activity . The aminopyrazole nucleus is also a key structural component in the design of anticancer agents, where it can serve as a core template for inhibiting various kinases and other enzymes involved in cell proliferation . Furthermore, this class of compounds shows promise in neuroprotective research, with novel pyrazole derivatives being evaluated for their ability to mitigate secondary inflammation in models of central nervous system injuries . Beyond its direct biological potential, the compound's functional groups—including the phenolic hydroxyl and the primary amino group—make it a valuable building block for the synthesis of more complex, heteroannulated structures and for creating diverse chemical libraries aimed at screening for new bioactive molecules . Researchers value this compound for its potential to contribute to the discovery of new therapeutic agents targeting a spectrum of diseases.

Properties

IUPAC Name

2-(3-amino-1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGFRHKUNZLFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695218
Record name 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-64-5
Record name 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The target molecule consists of a pyrazole ring substituted at position 3 with a phenol group and at position 5 with an amino group. The planar pyrazole ring enables π-π stacking, while the phenol and amino groups introduce hydrogen-bonding capabilities (hydrogen bond donor count: 3). These features necessitate controlled reaction conditions to prevent undesired side reactions, such as oxidation of the phenol or premature deprotection of the amine.

Regiochemical Challenges

Synthetic Pathways

Cyclocondensation of β-Keto Phenols with Hydrazines

The most widely applicable method involves the reaction of a β-keto phenol derivative with a hydrazine source. For example, 2-hydroxypropiophenone may react with hydrazine hydrate under acidic conditions to form the pyrazole core.

Representative Procedure

  • Reactant Preparation : Dissolve 2-hydroxypropiophenone (1.0 equiv) in ethanol.

  • Hydrazine Addition : Add hydrazine hydrate (1.2 equiv) dropwise at 0–5°C.

  • Cyclization : Reflux at 80°C for 6–8 hours under nitrogen.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Observations

  • Yield : 45–60% (crude), improving to 70–75% after purification.

  • Byproducts : Regioisomeric pyrazoles (e.g., 4-amino derivatives) form if stoichiometry or temperature is suboptimal.

Nitration-Reduction Strategy

Introducing the amino group post-cyclization avoids compatibility issues with sensitive functional groups.

Stepwise Protocol

  • Pyrazole Formation : Synthesize 3-(2-hydroxyphenyl)-1H-pyrazole via cyclocondensation.

  • Nitration : Treat with fuming HNO₃/H₂SO₄ at −10°C to nitrate the pyrazole ring.

  • Reduction : Catalytically hydrogenate the nitro group using Pd/C in ethanol at 50 psi H₂.

Challenges

  • Nitration regioselectivity: The electron-rich phenol group directs nitration to the para position relative to the hydroxyl, necessitating careful monitoring.

  • Reduction conditions must preserve the phenol moiety, requiring neutral pH and low temperatures.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A 2015 study on analogous pyrazoles demonstrated 85% yield in 15 minutes using 300 W irradiation.

Optimized Conditions

  • Solvent : DMF (high microwave absorbance).

  • Temperature : 120°C.

  • Catalyst : p-TsOH (10 mol%).

Solid-Phase Synthesis

Immobilized hydrazines on Wang resin enable iterative coupling-deprotection cycles, minimizing purification steps. This method, though less common for small-scale synthesis, offers scalability for industrial applications.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/EtOAc gradients resolve regioisomers (Rₜ difference: 0.8–1.2 min).

  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals (mp 189–191°C).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 9.82 (s, 1H, OH), 6.95–7.25 (m, 4H, aromatic), 5.41 (s, 1H, NH₂).

  • HRMS : m/z 175.0746 [M+H]⁺ (calc. 175.0745).

Industrial-Scale Production

Vendor Practices

Suppliers like Chongqing Kemai Material Technology Co. utilize continuous-flow reactors to enhance throughput. Key parameters include:

ParameterValue
Residence Time30 min
Temperature90°C
Pressure2 atm
Annual Output500 kg

Cost Drivers

  • Raw Materials : 2-Hydroxypropiophenone ($120/kg) accounts for 60% of total cost.

  • Catalyst Recycling : Pd/C recovery systems reduce expenses by 15–20%.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-pyrazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby disrupting essential biological processes in microorganisms. For example, it may inhibit the synthesis of β-tubulin during the mitosis of fungi, leading to antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol
  • Structure: Features a nitrophenoxy group and phenyl substituents.
  • Key Differences: The nitro group (-NO₂) is electron-withdrawing, reducing electron density on the pyrazole ring compared to the amino group in the target compound. This alters reactivity in electrophilic substitutions and redox reactions.
  • Properties: Intramolecular O—H⋯N hydrogen bonding stabilizes a near-planar conformation between the phenol and pyrazole rings, enhancing thermal stability . However, the nitro group increases polar surface area (PSA ~140 Ų), likely reducing oral bioavailability due to poor membrane permeability .
  • Applications : Used in high-stability polymers and as a synthetic intermediate for bioactive molecules .
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol
  • Structure: Contains cyclopropyl, nitro, and ethanol substituents.
  • The nitro group and ethanol moiety increase PSA (~120 Ų), further reducing bioavailability .
  • Properties: The ethanol group improves solubility in aqueous media but may introduce metabolic instability (e.g., oxidation to carboxylic acid).
5-Bromo-2-(1H-pyrazol-3-yl)phenol
  • Structure : Substituted with bromine at the 5-position of the benzene ring.
  • Key Differences : Bromine’s electronegativity and larger atomic radius increase molecular weight (239.07 g/mol) and lipophilicity (clogP ~2.5), enhancing membrane permeability but reducing aqueous solubility.
  • Applications : Useful in halogen-bonding interactions in crystal engineering .
Hydrogen-Bonding Capacity
  • Target Compound: The amino and hydroxyl groups act as hydrogen bond donors/acceptors (PSA ~100 Ų), favoring interactions with biological targets like enzymes. This balance of PSA and rotatable bonds (n = 3) aligns with Veber’s rules for bioavailability .
  • Comparison: Nitro-containing analogs (e.g., 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) have higher PSA (~140 Ų), correlating with lower permeability . Ethanol-substituted derivatives (e.g., 2-(5-amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol) may exhibit faster clearance due to phase II metabolism .
Thermal and Chemical Stability
  • Intramolecular hydrogen bonding in 2-(5-amino-1H-pyrazol-3-yl)phenol and its nitro analog enhances thermal stability, making them suitable for high-temperature polymer applications .
  • Bromine-substituted derivatives exhibit lower thermal stability due to weaker C-Br bonds .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Polar Surface Area (Ų) Rotatable Bonds Notable Applications
This compound C₉H₉N₃O 175.19 ~100 3 Drug intermediates, polymers
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol C₂₇H₁₉N₃O₄ 449.42 ~140 6 High-stability polymers
5-Bromo-2-(1H-pyrazol-3-yl)phenol C₉H₇BrN₂O 239.07 ~90 2 Crystal engineering
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol C₇H₁₁N₅O₃ 212.21 ~120 4 Bioactive intermediates

Biological Activity

2-(5-amino-1H-pyrazol-3-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, anti-inflammatory, and potential neuropharmacological effects.

Chemical Structure

The compound is characterized by the presence of a pyrazole ring substituted with an amino group and a phenolic moiety. This unique structure contributes to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • H460 (lung cancer)
  • A549 (lung adenocarcinoma)
  • HT-29 (colorectal cancer)

In vitro assays demonstrated that the compound induces apoptosis in cancer cells, potentially through mechanisms involving caspase activation and modulation of apoptotic pathways .

Case Study: Anticancer Mechanism

A study published in Nature indicated that derivatives of pyrazole compounds exhibit significant anticancer activities by inhibiting cell proliferation and inducing cell cycle arrest. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12
Bacillus subtilis20

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various assays. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

In Vivo Study

In a carrageenan-induced paw edema model, the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

Neuropharmacological Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thus potentially alleviating symptoms of depression and anxiety.

Mechanistic Insights

Molecular docking studies revealed that the compound interacts with key residues in the MAO-A binding site, suggesting its potential as an antidepressant .

Q & A

Basic Research Question

  • X-ray crystallography : Monoclinic space group P21/nP2_1/n with cell parameters a=12.1361A˚,b=10.9072A˚,c=16.6380A˚a = 12.1361 \, \text{Å}, b = 10.9072 \, \text{Å}, c = 16.6380 \, \text{Å} provides precise structural data . Hydrogen bonding and coplanarity between pyrazole and phenol rings can be resolved using SHELXL refinement .
  • NMR/IR spectroscopy : Assign signals for hydroxyl (-OH\text{-OH}), amino (-NH2\text{-NH}_2), and aromatic protons to confirm functional groups.
  • Mass spectrometry : Validate molecular weight (e.g., Mr=449.45M_r = 449.45 for nitro derivatives) .

How do structural modifications (e.g., nitro or chloro substituents) influence the biological activity of this compound derivatives?

Advanced Research Question

  • Biological activity : Pyrazole derivatives exhibit COX-2 inhibition (e.g., celecoxib analogs) and adenosine receptor antagonism. Introducing electron-withdrawing groups (e.g., nitro) enhances binding affinity to hydrophobic enzyme pockets .
  • Material science : Aryl ether linkages and nitro moieties improve thermal stability and dielectric properties in polymers . Methodological evaluation includes:
    • In vitro assays (e.g., enzyme inhibition IC50_{50} measurements).
    • Thermogravimetric analysis (TGA) for thermal resistance .

What computational methods are recommended to predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

  • Key parameters : Reduce rotatable bonds (10\leq 10) and polar surface area (140A˚2\leq 140 \, \text{Å}^2) to enhance oral bioavailability .
  • Software tools : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics simulations to assess membrane permeability .
  • Validation : Compare computed results with experimental data (e.g., rat bioavailability studies) .

How can researchers resolve contradictions in crystallographic data for pyrazole-phenol derivatives?

Advanced Research Question

  • Software tools : SHELXL refinement (for small molecules) and SHELXPRO (for macromolecular interfaces) help resolve discrepancies in hydrogen bonding and dihedral angles .
  • Validation : Cross-check with spectroscopic data (e.g., IR for hydrogen bonds) and computational models (e.g., DFT-optimized geometries) .
  • Case study : In 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, van der Waals interactions dominate crystal packing, resolved via SHELX analysis .

What strategies are effective for functionalizing the pyrazole core of this compound?

Basic Research Question

  • Mannich reaction : Introduces amine groups via NCH2N\text{NCH}_2\text{N}-linkages, as shown in diaza-18-crown-6 derivatives .
  • Nucleophilic substitution : Chloro-substituted analogs (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) enable further coupling reactions .
  • Aryl ether formation : React with nitrophenols under basic conditions to install electron-deficient substituents .

How do intramolecular hydrogen bonds affect the stability and reactivity of this compound?

Advanced Research Question

  • Stabilization : Intramolecular O-HN\text{O-H} \cdots \text{N} hydrogen bonds enforce coplanarity between pyrazole and phenol rings (dihedral angle 0.950.95^\circ), reducing conformational flexibility .
  • Reactivity : Hydrogen bonding lowers the activation energy for electrophilic substitution at the para position of the phenol ring.
  • Experimental validation : Free refinement of hydroxyl H atoms in crystallography confirms bond geometry .

What methodological frameworks are recommended for designing derivatives with enhanced material science applications?

Advanced Research Question

  • Polymer design : Incorporate pyrazole-phenol units into aromatic polymer backbones to improve thermal stability (>500K> 500 \, \text{K}) and dielectric permittivity (ϵ<3.0\epsilon < 3.0) .
  • Characterization :
    • Dynamic mechanical analysis (DMA) for toughness.
    • Wide-angle X-ray scattering (WAXS) for crystallinity .

How can researchers validate the biological activity of this compound derivatives against known standards?

Basic Research Question

  • Control experiments : Compare IC50_{50} values with reference compounds (e.g., celecoxib for COX-2 inhibition) .
  • Dose-response curves : Use in vitro assays (e.g., fluorescence polarization for receptor binding).
  • Statistical analysis : Apply ANOVA to assess significance across triplicate experiments .

What are the ethical and safety considerations when handling this compound derivatives?

Basic Research Question

  • Safety protocols : Use fume hoods for reactions involving DMF (hazardous solvent) and nitrophenols (toxic intermediates) .
  • Ethical compliance : Follow institutional guidelines for animal testing (e.g., bioavailability studies in rats) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.